3-fluoro-N,2-dimethylaniline
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Overview
Description
3-fluoro-N,2-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom at the third position and two methyl groups attached to the nitrogen atom and the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,2-dimethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a suitable aromatic precursor.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the direct fluorination of aniline derivatives followed by methylation. The use of metal fluoride catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and halogenated anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-N,2-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N,2-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
2,4-Dimethylaniline: Does not contain the fluorine atom, leading to variations in biological activity and chemical behavior.
3-Fluoro-4-methylaniline: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
3-fluoro-N,2-dimethylaniline is unique due to the combined presence of fluorine and methyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10FN |
---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
3-fluoro-N,2-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 |
InChI Key |
BIZQGLCQKSJCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC |
Origin of Product |
United States |
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